3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine
Overview
Description
3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine is a derivative of 6-Methyluridine . It is a nucleoside analogue and an essential component of biomedical studies which delve into the complicated subject of RNA synthesis, function, and modification . It is also employed to investigate the interaction of RNA and protein .
Molecular Structure Analysis
The molecular formula of 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine is C24H21FN2O8 . The average mass is 484.431 Da and the monoisotopic mass is 484.128204 Da .Physical And Chemical Properties Analysis
The density of 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine is predicted to be 1.44±0.1 g/cm3 . The pKa is predicted to be 7.63±0.10 .Scientific Research Applications
RNA Synthesis, Function, and Modification
This compound is a nucleoside analogue and plays a crucial role in biomedical studies focused on RNA synthesis. It helps in understanding RNA’s function and how it can be modified, which is essential for advancing knowledge in genetics and molecular biology .
Interaction of RNA and Protein
Researchers use this compound to explore how RNA molecules interact with proteins. This interaction is fundamental to many biological processes, including the synthesis of proteins from RNA templates .
Antimalarial Activity
It has been found to exhibit weak antimalarial activity against Plasmodium falciparum 3D7 isolate, providing a potential pathway for developing new antimalarial drugs .
Substrate for Enzymatic Studies
This compound serves as a weak substrate for Escherichia coli pyrimidine nucleoside phosphorylase, an enzyme involved in nucleotide metabolism. Studying its interaction with enzymes can lead to insights into enzymatic function and potential therapeutic applications .
Mechanism of Action
Target of Action
3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine is a derivative of 6-Methyluridine . It is a weak substrate of Escherichia coli pyrimidine nucleoside phosphorylase . This enzyme plays a crucial role in the salvage pathway of nucleotide synthesis, which is essential for the growth and survival of the bacteria.
Mode of Action
As a nucleoside analogue, 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine is incorporated into the RNA during its synthesis . It interacts with its target, the pyrimidine nucleoside phosphorylase, and inhibits its function . This results in the disruption of nucleotide synthesis, affecting the growth and survival of the bacteria.
Biochemical Pathways
The compound affects the pyrimidine salvage pathway , which is responsible for the recycling of pyrimidines to synthesize nucleotides .
Result of Action
The primary result of the action of 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine is the inhibition of bacterial growth . By disrupting the pyrimidine salvage pathway, the compound reduces the availability of nucleotides for RNA synthesis, which is essential for bacterial growth and survival .
properties
IUPAC Name |
[(2R,3R,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O8/c1-32-19-18(35-23(30)15-10-6-3-7-11-15)17(13-33-22(29)14-8-4-2-5-9-14)34-21(19)27-12-16(25)20(28)26-24(27)31/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18-,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOLDETYCPQDLO-ANTGDGSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434009 | |
Record name | [(2R,3R,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine | |
CAS RN |
158966-44-0 | |
Record name | [(2R,3R,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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